molecular formula C27H23N3 B14389602 4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline CAS No. 87866-85-1

4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline

Cat. No.: B14389602
CAS No.: 87866-85-1
M. Wt: 389.5 g/mol
InChI Key: BDOREOQUMBEBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline typically involves the condensation of indole derivatives with aniline derivatives under specific reaction conditions. One common method involves the use of a condensation reaction between indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline stands out due to its unique combination of the indole and aniline moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

87866-85-1

Molecular Formula

C27H23N3

Molecular Weight

389.5 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yliminomethyl)-N,N-diphenylaniline

InChI

InChI=1S/C27H23N3/c1-3-10-24(11-4-1)30(25-12-5-2-6-13-25)26-17-15-22(16-18-26)21-28-29-20-19-23-9-7-8-14-27(23)29/h1-18,21H,19-20H2

InChI Key

BDOREOQUMBEBEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)N=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.